N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}furan-2-carboxamide
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Overview
Description
N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}furan-2-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. The compound features a furan ring, a phenyl group, and a pyridazinyl moiety, making it a versatile molecule for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}furan-2-carboxamide typically involves the following steps:
Formation of the furan-2-carboxamide core: This can be achieved by reacting furan-2-carbonyl chloride with an appropriate amine under basic conditions.
Introduction of the phenyl group: The phenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction, using a phenylboronic acid derivative and a palladium catalyst.
Attachment of the pyridazinyl moiety: The final step involves the nucleophilic substitution reaction where the pyridazinyl group is introduced to the phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored as a candidate for developing new therapeutic agents, particularly in the treatment of microbial infections.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to bacterial enzymes, inhibiting their function and thereby exerting its antibacterial effects. The furan ring and pyridazinyl moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-methyl-N-(4-[(6-methylpyridazin-3-yl)oxy]phenyl)furan-2-carboxamide
- N-(4-bromophenyl)furan-2-carboxamide
Uniqueness
N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}furan-2-carboxamide stands out due to its unique combination of a furan ring, phenyl group, and pyridazinyl moiety. This structural arrangement provides it with distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[4-(6-methylpyridazin-3-yl)oxyphenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-11-4-9-15(19-18-11)22-13-7-5-12(6-8-13)17-16(20)14-3-2-10-21-14/h2-10H,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOKXNQKHYQWAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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